3'-O-Decanoyluridine
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Overview
Description
3’-O-Decanoyluridine is a chemically modified nucleoside derivative of uridine, where the hydroxyl group at the 3’ position is esterified with a decanoic acid moiety. This modification enhances the lipophilicity of the molecule, potentially altering its biological activity and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Decanoyluridine typically involves the esterification of uridine with decanoic acid. This can be achieved through various methods, including:
Direct Esterification: Uridine is reacted with decanoic acid in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the ester bond.
Acyl Chloride Method: Decanoyl chloride is reacted with uridine in the presence of a base like pyridine to yield 3’-O-Decanoyluridine.
Industrial Production Methods
Industrial production of 3’-O-Decanoyluridine would likely involve large-scale esterification processes, utilizing optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3’-O-Decanoyluridine can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield uridine and decanoic acid.
Oxidation and Reduction: While the uridine moiety is relatively stable, the decanoyl group can undergo oxidation to form decanoic acid derivatives.
Substitution: The ester group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Substitution: Acyl chlorides and bases like pyridine.
Major Products
Hydrolysis: Uridine and decanoic acid.
Oxidation: Decanoic acid derivatives.
Substitution: Various acylated uridine derivatives.
Scientific Research Applications
3’-O-Decanoyluridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-O-Decanoyluridine involves its incorporation into RNA, where the decanoyl group may influence RNA stability and interactions with proteins. The molecular targets and pathways involved include:
Comparison with Similar Compounds
Similar Compounds
3’-O-Lauroyluridine: Another acylated uridine derivative with a lauroyl group instead of a decanoyl group.
5’-O-Decanoyluridine: A similar compound with the decanoyl group at the 5’ position.
Uniqueness
3’-O-Decanoyluridine is unique due to its specific modification at the 3’ position, which can significantly alter its biological activity and pharmacokinetic properties compared to other acylated uridine derivatives .
Properties
CAS No. |
661455-88-5 |
---|---|
Molecular Formula |
C19H30N2O7 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] decanoate |
InChI |
InChI=1S/C19H30N2O7/c1-2-3-4-5-6-7-8-9-15(24)28-17-13(12-22)27-18(16(17)25)21-11-10-14(23)20-19(21)26/h10-11,13,16-18,22,25H,2-9,12H2,1H3,(H,20,23,26)/t13-,16-,17-,18-/m1/s1 |
InChI Key |
PPVOMVSZWSGBEN-BNEJOLLZSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)CO |
Canonical SMILES |
CCCCCCCCCC(=O)OC1C(OC(C1O)N2C=CC(=O)NC2=O)CO |
Origin of Product |
United States |
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